6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound classified under the category of benzothiazole derivatives. It is identified by its CAS number 1105194-49-7 and has a molecular formula of C13H16N2OS. The compound exhibits a molecular weight of 248.35 g/mol and is recognized for its potential biological activities, particularly in medicinal chemistry as a scaffold for drug development.
The synthesis of 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine involves several steps, typically starting from readily available precursors. One common method includes the use of Knoevenagel condensation reactions followed by cyclization processes to construct the benzothiazole core.
This multi-step synthetic route allows for the modification of various substituents, leading to diverse derivatives with potential biological activities .
6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can participate in various chemical reactions typical of amines and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity .
The mechanism of action for 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is primarily linked to its interactions with specific biological targets, particularly in anti-tubercular activities:
The physical properties of 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine include:
Key chemical properties include:
These properties are critical for understanding how the compound behaves in various environments and its suitability for different applications .
6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific uses:
The benzothiazole nucleus provides a robust platform for rational drug design owing to its distinct physicochemical properties and metabolic stability. This scaffold’s planar configuration enables deep penetration into hydrophobic binding pockets, while the nitrogen and sulfur heteroatoms serve as hydrogen-bond acceptors, facilitating specific molecular recognition events. The intrinsic bioactivity of the core structure is evidenced by its presence in FDA-approved drugs (e.g., riluzole for ALS) and clinical candidates targeting kinase pathways and antimicrobial resistance [4]. Computational analyses reveal that benzothiazole derivatives frequently exhibit favorable drug-likeness parameters, with calculated logP values (1.5-3.5) and molecular weights (<350 Da) aligning with Lipinski’s criteria for oral bioavailability. The scaffold’s synthetic tractability further enhances its utility, allowing for efficient functionalization at C-2, C-6, and other positions to modulate target affinity and selectivity .
Table 1: Core Benzothiazole Derivatives with Pharmaceutical Relevance
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
6-Methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | C₁₃H₁₆N₂OS | 248.35 | Methyl substituent at C6; tetrahydrofuranmethyl amine at C2 |
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | C₈H₁₂N₂S | 168.26 | Saturated cyclohexane ring fused to thiazole |
(1,3-Benzothiazol-2-ylmethyl)amine hydrochloride | C₈H₉ClN₂S | 200.69 | Chloride salt of 2-aminomethylbenzothiazole |
Strategic functionalization of the benzothiazole nucleus dramatically influences pharmacological performance. The introduction of a methyl group at the C6 position enhances lipophilicity, promoting membrane penetration and intracellular accumulation—a critical factor for targeting cytoplasmic pathogens or intracellular enzymes. This modification concurrently stabilizes the molecular conformation through steric effects, potentially improving target residence time [4]. The tetrahydrofuran-2-ylmethyl amine moiety at C2 exemplifies rational bioisosteric design: the oxygen atom acts as a hydrogen-bond acceptor, mimicking biological substrates, while the tetrahydrofuran ring confers conformational constraint that reduces entropic penalties upon target binding [1] [8].
Bioactivity optimization further relies on electronic modulation. Electron-donating groups (e.g., methyl) at C6 increase electron density in the thiazole ring, enhancing interactions with electron-deficient biological targets. Conversely, electron-withdrawing groups can improve metabolic stability by reducing oxidation at vulnerable positions. Patent literature reveals that such substituent engineering in benzothiazole derivatives has yielded compounds with potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and Enterococcus faecium, by disrupting cell envelope biosynthesis [8].
Table 2: Impact of C2 and C6 Substituents on Benzothiazole Properties
C6 Substituent | C2 Substituent | Lipophilicity (Calculated logP) | Key Bioactivity Enhancement |
---|---|---|---|
Methyl | Tetrahydrofuran-2-ylmethyl | 2.8 | Antibacterial potency against Firmicutes |
H | Piperidine-3-carboxylic acid | 1.9 | Improved solubility for CNS targeting |
Trifluoromethyl | H | 3.2 | Enhanced metabolic stability |
Bromo | Cyanide | 3.5 | Electrophilic character for covalent inhibition |
Hybridization strategies integrating benzothiazole with complementary heterocycles represent a frontier in medicinal chemistry. The target compound 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exemplifies this approach, merging the planar, electron-rich benzothiazole with the semi-saturated, oxygen-containing tetrahydrofuran. This bifunctional design leverages synergistic pharmacophoric elements: benzothiazole provides DNA/protein binding capability, while the tetrahydrofuran unit offers hydrogen-bonding vectors and improved solubility profiles [2] .
Contemporary research explores diverse hybridization paradigms:
These innovations address pharmacokinetic limitations of early benzothiazoles while expanding target diversity. The hybrid compound’s structural features align with patented amino benzothiazole compounds demonstrating efficacy against antibiotic-resistant bacteria through novel mechanisms, including inhibition of bacterial topoisomerases and cell division proteins [8].
Table 3: Advanced Benzothiazole Hybrids in Medicinal Chemistry
Hybrid Structure | Hybridization Type | Pharmacological Advantage | Representative Compound |
---|---|---|---|
Benzo[d]thiazole-Imidazole | Bicyclic-heterocyclic | Dual antibacterial/antifungal activity | 6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine |
Benzo[d]thiazole-Piperidine | Spacer-mediated | Enhanced blood-brain barrier penetration | 2-(Azetidin-3-yl)benzo[d]thiazole HCl |
Tetrahydrobenzothiazole-Cyanoaromatic | Fused/superimposed | Selective kinase inhibition | 6-Bromobenzo[d]thiazole-2-carbonitrile |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3